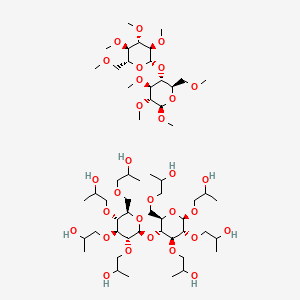
(E)-1,1,1-Trifluoro-6-(2-furyl)hex-5-ene-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,1,1-Trifluoro-6-(2-furyl)hex-5-ene-2,4-dione is an organic compound that features a trifluoromethyl group, a furan ring, and a conjugated diene system. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1,1,1-Trifluoro-6-(2-furyl)hex-5-ene-2,4-dione typically involves the introduction of the trifluoromethyl group and the furan ring into a suitable precursor. Common synthetic routes may include:
Aldol Condensation: Combining a trifluoromethyl ketone with a furan-containing aldehyde under basic conditions.
Wittig Reaction: Using a phosphonium ylide to form the conjugated diene system.
Industrial Production Methods: Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of continuous flow reactors and efficient purification techniques.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the diene system.
Reduction: Reduction reactions could target the carbonyl groups or the double bonds in the diene system.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the furan ring or the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(E)-1,1,1-Trifluoro-6-(2-furyl)hex-5-ene-2,4-dione may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigating its potential as a pharmaceutical intermediate or active compound.
Industry: Use in the development of new materials or as a specialty chemical in various industrial processes.
Mecanismo De Acción
The mechanism of action for (E)-1,1,1-Trifluoro-6-(2-furyl)hex-5-ene-2,4-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group could enhance its binding affinity or stability in biological systems.
Comparación Con Compuestos Similares
(E)-1,1,1-Trifluoro-2-phenylhex-5-ene-2,4-dione: Similar structure but with a phenyl group instead of a furan ring.
(E)-1,1,1-Trifluoro-6-(2-thienyl)hex-5-ene-2,4-dione: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness: (E)-1,1,1-Trifluoro-6-(2-furyl)hex-5-ene-2,4-dione is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to phenyl or thiophene analogs
Propiedades
Fórmula molecular |
C10H7F3O3 |
|---|---|
Peso molecular |
232.16 g/mol |
Nombre IUPAC |
(E)-1,1,1-trifluoro-6-(furan-2-yl)hex-5-ene-2,4-dione |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)9(15)6-7(14)3-4-8-2-1-5-16-8/h1-5H,6H2/b4-3+ |
Clave InChI |
RKAWLTFMVGLLTJ-ONEGZZNKSA-N |
SMILES isomérico |
C1=COC(=C1)/C=C/C(=O)CC(=O)C(F)(F)F |
SMILES canónico |
C1=COC(=C1)C=CC(=O)CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




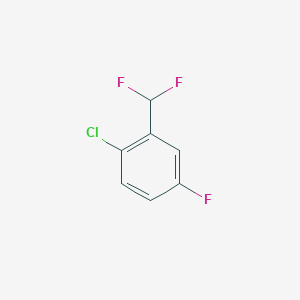
![2-Tetrazolo[1,5-a]pyridin-5-ylethanol](/img/structure/B13716602.png)


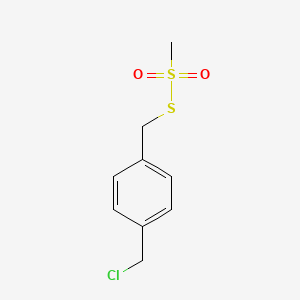
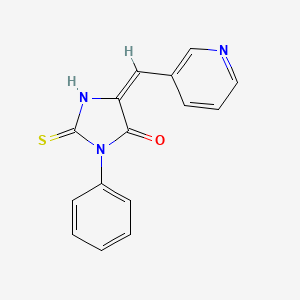

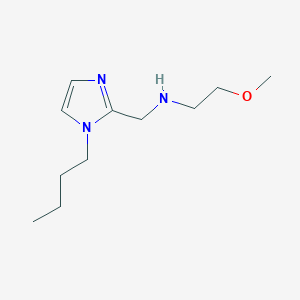
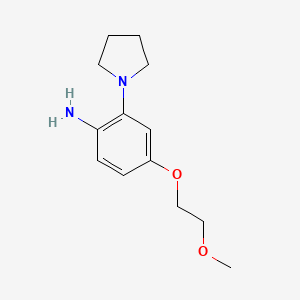
![4-[2-[2-(3-carboxypropanoylamino)ethoxy]ethylamino]-4-oxobutanoic acid](/img/structure/B13716646.png)
